

## A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes

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Compound of Interest

2-[3(Benzyloxy)phenyl]benzaldehyde

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The ortho-substituted biaryl aldehyde motif is a crucial scaffold in medicinal chemistry, materials science, and organic synthesis. Its sterically hindered nature and the presence of a reactive aldehyde group make it a valuable precursor for complex molecular architectures, including chiral ligands and pharmacologically active compounds. The efficient construction of this framework, however, presents a significant synthetic challenge due to potential steric hindrance and the need for precise regiocontrol.

This guide provides an objective comparison of three prominent synthetic strategies for accessing ortho-substituted biaryl aldehydes:

- Direct Suzuki-Miyaura Coupling: A convergent approach involving the direct coupling of an ortho-formylphenylboronic acid.
- Two-Step Coupling-Formylation Sequence: A linear approach where the biaryl core is first constructed, followed by the introduction of the aldehyde.
- Directed C-H Arylation: A modern, atom-economical method that utilizes a directing group to functionalize a C-H bond ortho to an existing aldehyde.

We will compare these routes based on their efficiency, step economy, and reaction conditions, supported by experimental data and detailed protocols for the synthesis of a model compound, 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde.



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